L-Phenylalanine tert-Butyl Ester-d5

Quantitative LC-MS/MS Stable Isotope Dilution Assay Bioanalysis

L-Phenylalanine tert-Butyl Ester-d5 (CAS 1177315-89-7) is a stable isotope-labeled analogue of L-phenylalanine tert-butyl ester, wherein five hydrogen atoms on the phenyl ring are replaced by deuterium (2H). This compound (molecular formula C13H14D5NO2, molecular weight 226.33 g/mol) is primarily utilized as an internal standard (IS) in quantitative mass spectrometry workflows—including LC-MS, GC-MS, and NMR spectroscopy—where the +5 Da mass shift relative to the unlabeled analyte enables precise correction for matrix effects, ionization variability, and sample preparation losses.

Molecular Formula C13H19NO2
Molecular Weight 226.331
CAS No. 1177315-89-7
Cat. No. B569301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine tert-Butyl Ester-d5
CAS1177315-89-7
SynonymsPhenylalanine tert-Butyl Ester-d5;  tert-Butyl (S)-2-Amino-3-phenylpropanoate-d5;  tert-Butyl L-Phenylalaninate-d5;  (S)-2-Amino-3-phenylpropionic Acid tert-Butyl Ester-d5;  L-Phenylalanine, 1,1-Dimethylethyl Ester-d5
Molecular FormulaC13H19NO2
Molecular Weight226.331
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1/i4D,5D,6D,7D,8D
InChIKeyQOISWWBTZMFUEL-MEKJEUOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Phenylalanine tert-Butyl Ester-d5 (CAS 1177315-89-7) Procurement Overview: A Deuterated Amino Acid Ester for Stable Isotope-Based Quantitation


L-Phenylalanine tert-Butyl Ester-d5 (CAS 1177315-89-7) is a stable isotope-labeled analogue of L-phenylalanine tert-butyl ester, wherein five hydrogen atoms on the phenyl ring are replaced by deuterium (2H) [1]. This compound (molecular formula C13H14D5NO2, molecular weight 226.33 g/mol) [1] is primarily utilized as an internal standard (IS) in quantitative mass spectrometry workflows—including LC-MS, GC-MS, and NMR spectroscopy—where the +5 Da mass shift relative to the unlabeled analyte enables precise correction for matrix effects, ionization variability, and sample preparation losses . Unlike unmodified amino acid standards, the tert-butyl ester functional group imparts increased hydrophobicity and organic solvent solubility [2], making this compound particularly suitable for analytical methods requiring derivatization or non-aqueous mobile phases.

Why Unlabeled L-Phenylalanine Esters or Alternative Internal Standards Cannot Substitute for L-Phenylalanine tert-Butyl Ester-d5 in Regulated Bioanalysis


In LC-MS/MS and GC-MS quantitative bioanalysis, substituting a stable isotope-labeled (SIL) internal standard with either the unlabeled parent compound (L-phenylalanine tert-butyl ester hydrochloride, CAS 15100-75-1) or a non-isotopic structural analogue introduces systematic quantification errors that are unacceptable for method validation or regulatory submission. Non-isotopic analogues exhibit different extraction recoveries and divergent ionization efficiencies in the electrospray ionization (ESI) source due to distinct physicochemical properties [1]. While SIL internal standards are generally the first choice for achieving acceptable accuracy and precision in bioanalytical assays [1], deuterium-labeled compounds themselves may demonstrate unexpected chromatographic behavior—such as retention time shifts relative to the analyte—that must be empirically characterized during method development [2]. Therefore, direct procurement of the specific deuterated compound matching the analyte's structure is required; generic substitution with non-deuterated or differently labeled analogues fails to provide the co-eluting, matrix-matched response correction essential for robust quantitative workflows.

Quantitative Evidence for Selecting L-Phenylalanine tert-Butyl Ester-d5 Over Unlabeled and Alternative Stable Isotope Standards


Mass Spectrometry Differentiation: The +5 Da Phenyl Ring Deuterium Shift Enables Unambiguous MRM Channel Separation

L-Phenylalanine tert-Butyl Ester-d5 contains five deuterium atoms specifically substituted onto the phenyl ring (2,3,4,5,6-pentadeuteriophenyl), yielding a molecular mass of 226.33 g/mol compared to 221.30 g/mol for the unlabeled L-phenylalanine tert-butyl ester [1]. This +5 Da mass differential provides baseline chromatographic separation in the MS detector without requiring physical resolution, enabling the selection of distinct multiple reaction monitoring (MRM) precursor → product ion transitions for the analyte and internal standard [2]. In contrast, alternative deuterated phenylalanine standards labeled at different positions (e.g., β-deuterated [3] or 13C-labeled [4] analogues) produce different mass shifts and may exhibit divergent fragmentation patterns, necessitating separate method optimization. The +5 Da shift is sufficient to avoid isotopic cross-talk interference while remaining close enough to the unlabeled analyte mass to preserve near-identical ionization suppression and extraction recovery characteristics in reversed-phase LC-MS [2].

Quantitative LC-MS/MS Stable Isotope Dilution Assay Bioanalysis

Enantiomeric Purity and Structural Fidelity: D5-Labeled L-Enantiomer Versus Racemic Deuterated Mixtures

L-Phenylalanine tert-Butyl Ester-d5 is supplied as the single L-enantiomer (S-configuration) [1], in contrast to commercially available DL-Phenylalanine-d5 racemic mixtures [2] used for general phenylalanine quantification. The unlabeled comparator, L-phenylalanine tert-butyl ester hydrochloride, exhibits a specific optical rotation of [α]20/D +47.0±1° (c = 2% in ethanol) . While quantitative optical rotation data for the d5-labeled analogue are not routinely published, the deuterated compound is derived from enantiomerically pure L-phenylalanine starting material [1], ensuring retention of the native stereochemistry essential for applications in chiral peptide synthesis and enantioselective metabolic tracing. Procurement of the racemic DL-d5 analogue introduces an additional D-enantiomer that may exhibit differential chromatographic retention on chiral stationary phases and divergent biological recognition in enzyme-substrate studies, confounding quantitative interpretation.

Chiral Chromatography Enantioselective Synthesis Peptide Chemistry

Chromatographic Retention Divergence: Deuterium-Induced Hydrophobicity Shift in Reversed-Phase LC

Deuterium substitution at aromatic positions alters the lipophilicity and chromatographic retention of labeled compounds relative to their protium analogues. In reversed-phase liquid chromatography, deuterated internal standards may elute earlier than the corresponding unlabeled analyte due to the slightly lower hydrophobicity of C-D bonds compared to C-H bonds [1]. This retention time shift—reported in peer-reviewed literature for various deuterated aromatic compounds—is typically on the order of 0.02–0.10 minutes under standard gradient conditions [1]. While this behavior is predictable for L-Phenylalanine tert-Butyl Ester-d5 (five phenyl-ring deuteriums) relative to its unlabeled counterpart, the magnitude of the shift must be empirically characterized during method validation. In contrast, 13C-labeled analogues generally exhibit negligible retention time differences [2]. For procurement, this means the d5-labeled compound is the appropriate internal standard for unlabeled L-phenylalanine tert-butyl ester, but method transfer between d5 and 13C-labeled standards is not directly interchangeable without retention time re-characterization.

LC-MS Method Development Isotope Effects Reversed-Phase Chromatography

NMR Spectral Simplification: Phenyl-d5 Substitution Eliminates Aromatic Proton Resonances

Deuteration of the phenyl ring in L-Phenylalanine tert-Butyl Ester-d5 eliminates the aromatic 1H NMR signals that would otherwise appear between δ 7.1–7.4 ppm [1]. This spectral simplification is analogous to that reported for 4-(tert-butyl)phenylalanine with partial phenyl deuteration (dTbf), where deuteration made only a relatively small difference to R2 relaxation rates but enabled clearer observation of other protein resonances in crowded NMR spectra [1]. For NMR applications, the d5-labeled compound provides a +5 Da mass shift (for MS correlation) and removes five aromatic proton signals that could otherwise overlap with resonances of interest in protein or peptide NMR studies [2]. This dual MS/NMR utility—a stable isotope label for mass spectrometry internal standardization combined with 1H NMR spectral simplification—distinguishes L-Phenylalanine tert-Butyl Ester-d5 from unlabeled phenylalanine esters, which contribute full aromatic proton multiplicity and cannot serve as MS internal standards due to isobaric interference with the analyte.

Protein NMR Spectroscopy Site-Selective Labeling Resonance Assignment

Optimal Procurement and Application Scenarios for L-Phenylalanine tert-Butyl Ester-d5


LC-MS/MS Quantitation of L-Phenylalanine tert-Butyl Ester in Peptide Synthesis Reaction Monitoring

L-Phenylalanine tert-Butyl Ester-d5 is optimally deployed as a stable isotope-labeled internal standard for quantifying unlabeled L-phenylalanine tert-butyl ester in peptide coupling reaction mixtures. The +5 Da mass differential enables baseline-resolved MRM transitions, while the single L-enantiomer ensures stereochemical consistency with the analyte of interest [1][2]. This scenario is particularly relevant for solid-phase peptide synthesis (SPPS) process analytical technology (PAT), where monitoring residual amino acid ester intermediates is critical for yield optimization and impurity profiling.

Metabolic Flux Analysis of Phenylalanine-Derived Catecholamine Biosynthesis Using Dual MS/NMR Detection

For studies investigating phenylalanine hydroxylase (PAH) activity or catecholamine biosynthetic pathway flux, L-Phenylalanine tert-Butyl Ester-d5 provides both an LC-MS-compatible internal standard for absolute quantitation and an NMR-silent aromatic ring for simplified 1H NMR analysis of downstream metabolites [1]. This dual utility reduces the number of separate labeled reagents required, lowering procurement complexity and cost-per-experiment.

Method Development and Validation for Abbreviated New Drug Applications (ANDA) Requiring Amino Acid Impurity Profiling

In pharmaceutical quality control (QC) laboratories performing impurity profiling of phenylalanine-containing active pharmaceutical ingredients (APIs), L-Phenylalanine tert-Butyl Ester-d5 serves as an internal standard for method validation and routine batch release testing [1]. The availability of the compound from multiple reputable suppliers with Certificates of Analysis (CoA) supports regulatory compliance and method transferability across manufacturing sites.

Chiral Stationary Phase Method Development for Enantiomeric Purity Assessment of tert-Butyl Ester Protected Amino Acids

When developing chiral LC methods to verify enantiomeric purity of tert-butyl ester-protected amino acid intermediates, L-Phenylalanine tert-Butyl Ester-d5 provides a deuterated L-enantiomer reference standard. Unlike racemic D/L-d5 mixtures, this single-enantiomer product enables accurate calibration of enantiomeric excess (% ee) without the confounding presence of the D-isomer in the standard [2].

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